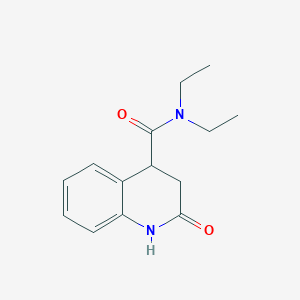![molecular formula C15H20N2O3 B7493172 Methyl 3-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493172.png)
Methyl 3-[(3-methylpiperidine-1-carbonyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[(3-methylpiperidine-1-carbonyl)amino]benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological applications. The compound is commonly referred to as MMB, and it is a member of the benzoate ester family. MMB is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. The compound has been synthesized using various methods, and it has been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of MMB is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. MMB has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
MMB has been shown to have a range of biochemical and physiological effects. The compound has been shown to possess anti-inflammatory properties, which may make it a potential treatment for inflammatory diseases such as arthritis. MMB has also been shown to possess anti-tumor properties, which may make it a potential treatment for certain types of cancer. Additionally, MMB has been shown to possess anti-microbial properties, which may make it a potential treatment for infections caused by bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MMB in lab experiments is its ability to cross the blood-brain barrier, which makes it a potential drug delivery system for the treatment of neurological disorders. Additionally, MMB has been shown to have low toxicity levels, which makes it a safe compound for use in lab experiments. One of the limitations of using MMB in lab experiments is its relatively high cost, which may limit its use in certain research projects.
Zukünftige Richtungen
There are several future directions for research involving MMB. One potential area of research is the development of MMB-based drug delivery systems for the treatment of neurological disorders. Another potential area of research is the investigation of MMB as a potential treatment for inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of MMB and its potential applications in the field of pharmacology.
Conclusion:
MMB is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological applications. The compound has been synthesized using various methods, and it has been shown to have a range of biochemical and physiological effects. MMB has the potential to be used as a drug delivery system for the treatment of neurological disorders, and it may also be a potential treatment for inflammatory diseases and cancer. Further research is needed to fully understand the mechanism of action of MMB and its potential applications in the field of pharmacology.
Synthesemethoden
The synthesis of MMB involves the reaction between 3-methylpiperidine-1-carbonyl chloride and methyl 3-aminobenzoate in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified through recrystallization using a suitable solvent such as ethanol or methanol.
Wissenschaftliche Forschungsanwendungen
MMB has been extensively studied for its potential pharmacological applications. The compound has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. MMB has also been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Eigenschaften
IUPAC Name |
methyl 3-[(3-methylpiperidine-1-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-11-5-4-8-17(10-11)15(19)16-13-7-3-6-12(9-13)14(18)20-2/h3,6-7,9,11H,4-5,8,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGIKVMVCRSTFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)NC2=CC=CC(=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

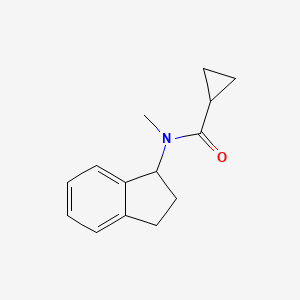
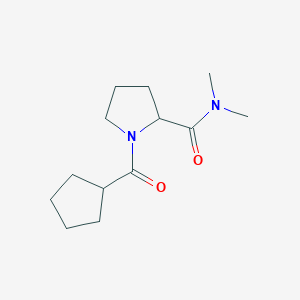
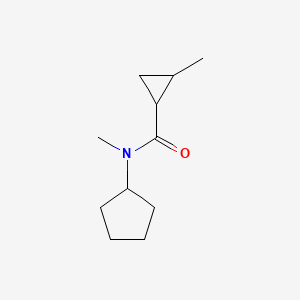
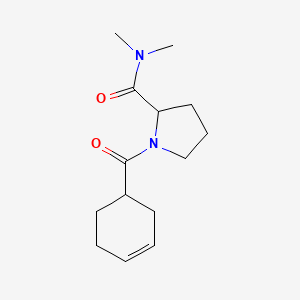
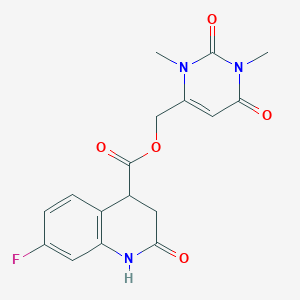
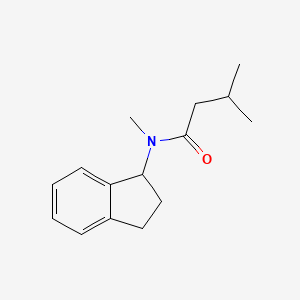
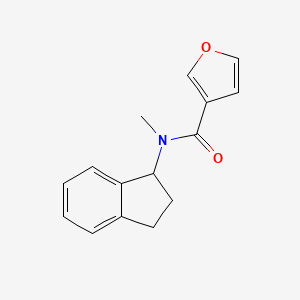
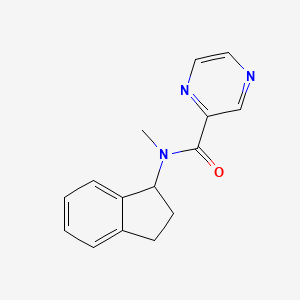
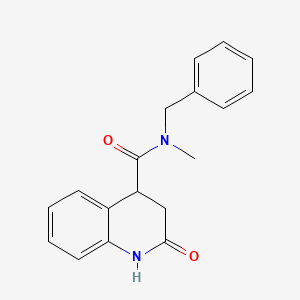
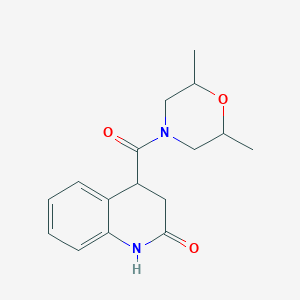
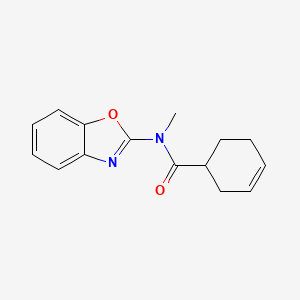
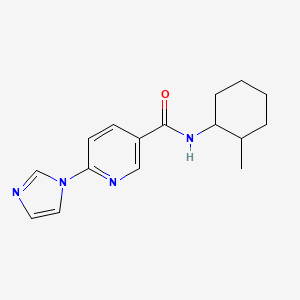
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7493178.png)
